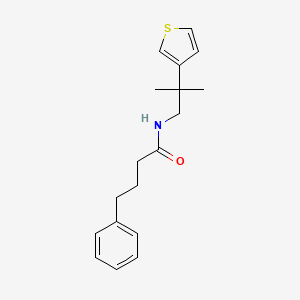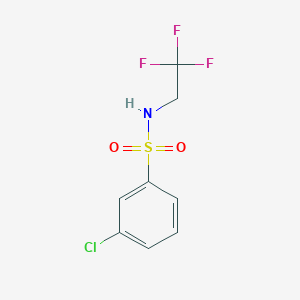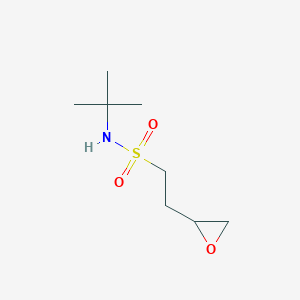![molecular formula C20H19F2N3O4S2 B2427840 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941952-01-8](/img/structure/B2427840.png)
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C20H19F2N3O4S2 and its molecular weight is 467.51. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Synthesis
The electrochemical synthesis of arylthiobenzazoles involves the oxidation of related compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, revealing the potential for generating similar complex molecules through electrochemical methods. This process, studied by Amani and Nematollahi (2012), indicates that electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles, leading to the formation of disubstituted products (Amani & Nematollahi, 2012).
Anticancer Evaluation
A series of polyfunctional substituted 1,3-thiazoles, which include compounds with piperazine substituents, were evaluated for their anticancer activity. This study by Kostyantyn Turov (2020) utilized the “NCI-60 Human Tumor Cell Lines Screen” program, demonstrating the potential efficacy of these compounds against various cancer cell lines (Turov, 2020).
Crystal Structure and DFT Calculations
The crystal structures of novel piperazine derivatives have been analyzed, providing insights into their molecular configurations and interactions. Kumara et al. (2017) conducted such studies on related compounds, highlighting the importance of structural analysis in understanding the properties and potential applications of these molecules (Kumara et al., 2017).
Green Microwave Synthesis
An eco-friendly microwave-assisted synthesis method was reported for similar compounds, emphasizing the advancement in sustainable chemical synthesis techniques. This study by Said et al. (2020) demonstrates a green approach to synthesizing complex molecules, which could be applied to the synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone (Said et al., 2020).
Antimicrobial Studies
New pyridine derivatives, including compounds with piperazine and benzothiazole units, have been synthesized and evaluated for their antimicrobial properties. Patel and Agravat (2009) reported considerable antibacterial activity in their study, indicating the potential use of these compounds in combating microbial infections (Patel & Agravat, 2009).
properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S2/c1-29-14-2-4-15(5-3-14)31(27,28)12-18(26)24-6-8-25(9-7-24)20-23-19-16(22)10-13(21)11-17(19)30-20/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJNGFKKAHVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2427772.png)

![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)



![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2427780.png)